molecular formula C7H9N3O2 B12186363 2-(1-(Furan-2-yl)ethylidene)hydrazinecarboxamide

2-(1-(Furan-2-yl)ethylidene)hydrazinecarboxamide

Cat. No.: B12186363
M. Wt: 167.17 g/mol
InChI Key: VIWNSIPMWBNNFB-WEVVVXLNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Furan-2-yl)ethylidene)hydrazinecarboxamide typically involves the reaction of furan-2-carbaldehyde with hydrazinecarboxamide under specific conditions. The reaction is carried out in an ethanol solution, and the mixture is heated to facilitate the formation of the desired product . The reaction can be summarized as follows:

Furan-2-carbaldehyde+HydrazinecarboxamideThis compound\text{Furan-2-carbaldehyde} + \text{Hydrazinecarboxamide} \rightarrow \text{this compound} Furan-2-carbaldehyde+Hydrazinecarboxamide→this compound

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production methods may involve similar synthetic routes with optimization for larger-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Furan-2-yl)ethylidene)hydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethylamine derivatives .

Scientific Research Applications

2-(1-(Furan-2-yl)ethylidene)hydrazinecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-(Furan-2-yl)ethylidene)hydrazinecarboxamide involves its interaction with microbial cell components. The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. This includes binding to specific enzymes and disrupting their function, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a furan ring with a hydrazinecarboxamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

[(E)-1-(furan-2-yl)ethylideneamino]urea

InChI

InChI=1S/C7H9N3O2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5+

InChI Key

VIWNSIPMWBNNFB-WEVVVXLNSA-N

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=CC=CO1

Canonical SMILES

CC(=NNC(=O)N)C1=CC=CO1

Origin of Product

United States

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